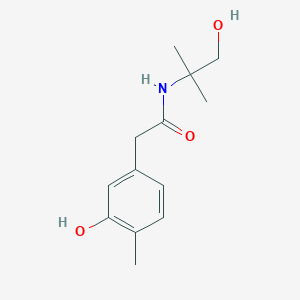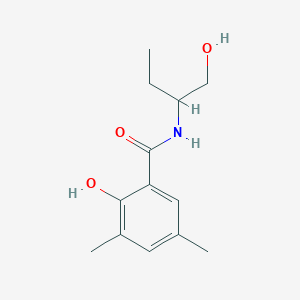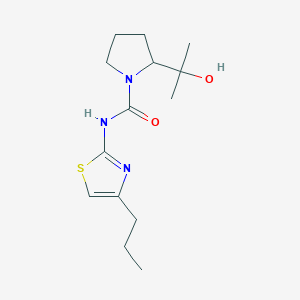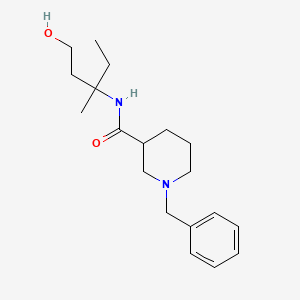
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide, also known as HMBD-002, is a novel compound that has been synthesized and extensively studied in recent years. This compound belongs to the class of carboxamide derivatives and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties in various in vitro and in vivo studies. N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and cellular proliferation. N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has also been shown to modulate the immune system and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has been shown to have antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide is its high purity and yield, which makes it suitable for various lab experiments. However, one of the limitations of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide. One potential direction is the development of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide as a therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide in humans. Additionally, the development of new derivatives of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide with improved solubility and bioavailability could also be a potential future direction.
Méthodes De Synthèse
The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide involves a multi-step process that includes the reaction of 4-hydroxy-2-methylbutan-2-yl acetate with 4,5-dimethylthiophene-2-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions. The synthesis method has been optimized to yield a high purity and yield of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide.
Propriétés
IUPAC Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9-7-11(18-10(9)2)12(16)14-13(3,5-6-15)8-17-4/h7,15H,5-6,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZIGISURFQMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)(CCO)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)

![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)

![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)